molecular formula C19H19NO2 B2470186 3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid CAS No. 1242817-98-6

3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid

Cat. No.: B2470186
CAS No.: 1242817-98-6
M. Wt: 293.366
InChI Key: TTXQBZXACGKOAT-UHFFFAOYSA-N
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Description

3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C19H19NO2 and its molecular weight is 293.366. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Compounds structurally related to the specified chemical have been synthesized and tested for anticonvulsant activity. For instance, Stanton and Ackerman (1983) synthesized cycloalkyl[4,5]pyrrolo[3,2,1-ij]quinolines and found several compounds demonstrating significant anticonvulsant activity, with some showing an effective dose (ED50) as low as 12.5 mg/kg (Stanton & Ackerman, 1983).

Synthesis of Heterocyclic Ring Systems

Shankarnarayan and Merchant (1979) investigated the reactions of indoline and hexahydrocarbazole with α,β-unsaturated acids, leading to the synthesis of various compounds, including tetrahydro-6H-pyrrolo-[3,2,1-ij] quinolin-6-one and hexahydro-1H-cyclopenta[f]pyrrolo [3,2,1-ij]-quinoline-1,8-dione. This research highlights the chemical versatility and potential for creating new heterocyclic compounds (Shankarnarayan & Merchant, 1979).

Diuretic Activity

Ukrainets, Golik, and Chernenok (2013) synthesized derivatives of pyrido[3,2,1-ij]quinoline-6-carboxylic acid and found that bromination enhances their diuretic activity compared to non-brominated analogs. This suggests potential applications in the development of new diuretic drugs (Ukrainets et al., 2013).

Antibacterial Agents

Ishikawa et al. (1990) synthesized a series of pyrroloquinoline-5-carboxylic acids, demonstrating potent antibacterial activity against both gram-positive and gram-negative bacteria. This research indicates the potential for developing new antibacterial agents based on this chemical structure (Ishikawa et al., 1990).

Antiproliferative Evaluation

Li et al. (2006) synthesized pyrido[3,2-g]quinoline derivatives and evaluated their antiproliferative activity. They found that certain derivatives completely inhibited cell proliferation in various cancer cell lines, suggesting their potential in cancer therapy (Li et al., 2006).

Properties

IUPAC Name

1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-6,8,10,12(19),14-pentaene-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c21-19(22)16-8-7-15-13-5-1-3-11(13)9-20-10-12-4-2-6-14(12)17(16)18(15)20/h1,5-8,11-13H,2-4,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXQBZXACGKOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3CC4CC=CC4C5=C3C(=C(C=C5)C(=O)O)C2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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